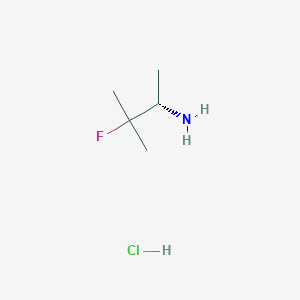

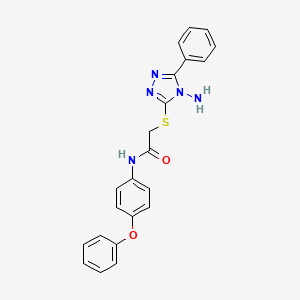

![molecular formula C15H15FN4OS B2940734 2-[(3-氟-4-甲氧苯基)甲硫基]-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 790264-85-6](/img/structure/B2940734.png)

2-[(3-氟-4-甲氧苯基)甲硫基]-5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶

描述

Triazolopyrimidines are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Chemical Reactions Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .科学研究应用

Antifungal Applications

Triazolopyrimidines, like the compound , have been found to exhibit potent antifungal properties. They are structurally similar to commercially available antifungal drugs such as fluconazole and voriconazole . These compounds can inhibit the growth of various fungal pathogens by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

Anticancer Activities

Some triazolopyrimidines have shown promising results in inhibiting the proliferation of cancer cells. They can act as antiproliferative agents against a range of cancer cell lines, including breast, colon, and gastric cancers . Their mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Potency

The structural framework of triazolopyrimidines allows them to bind effectively with enzymes and receptors in biological systems, which can lead to significant antimicrobial activity. This makes them potential candidates for the development of new antibacterial agents, especially against multidrug-resistant strains of bacteria .

Cardiovascular Therapeutics

Triazolopyrimidines have applications in cardiovascular medicine, where they can be used to treat various cardiovascular disorders. They may function as inhibitors of enzymes or receptors involved in cardiovascular diseases, providing a new avenue for therapeutic intervention .

Antidiabetic Effects

The compound’s class has been associated with antidiabetic effects, particularly in the management of type 2 diabetes. They can modulate the activity of enzymes involved in glucose metabolism, offering a potential treatment option for diabetic patients .

Material Science Applications

Beyond biomedical applications, triazolopyrimidines also have roles in material sciences. They can be incorporated into materials to impart specific properties, such as enhanced stability or novel functionalities, due to their unique chemical structure .

作用机制

Target of Action

It is known that triazole compounds, which include the [1,2,4]triazolo[1,5-a]pyrimidine moiety, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the active sites of enzymes . This interaction can lead to changes in the conformation of the target proteins, potentially altering their function.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and signal transduction, among others .

Pharmacokinetics

The presence of fluorine in the molecules is known to induce improved pharmacokinetic profiles of bioactive molecules, improving lipophilicity and suppressing metabolic detoxification . This could potentially increase the in vivo lifetime of the molecules and thus increase their tissue bioavailability.

Result of Action

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to show superior cytotoxic activities against certain cancer cell lines . This suggests that the compound could induce cell death in these cells, potentially through the induction of apoptosis or other forms of programmed cell death.

属性

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4OS/c1-9-6-10(2)20-14(17-9)18-15(19-20)22-8-11-4-5-13(21-3)12(16)7-11/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJCRHSKPOJNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC3=CC(=C(C=C3)OC)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325864 | |

| Record name | 2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

790264-85-6 | |

| Record name | 2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

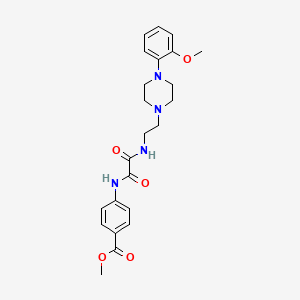

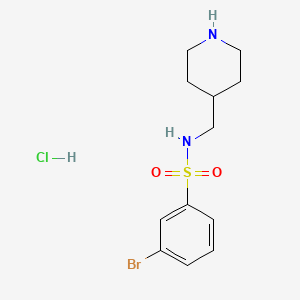

![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)

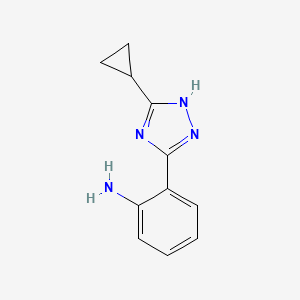

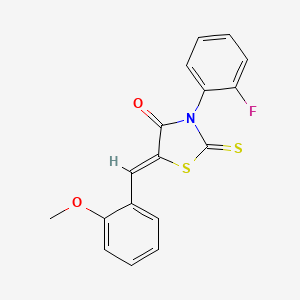

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2940654.png)

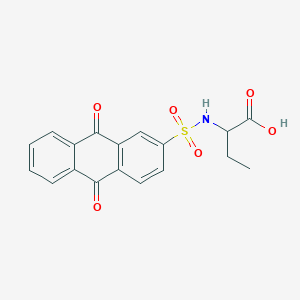

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)

![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)

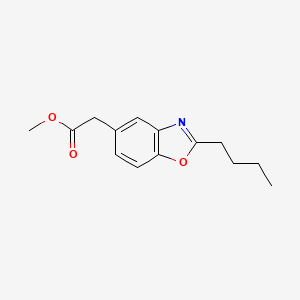

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)